molecular formula C13H9ClN4S B13747895 3-(6-(4-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-(4-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13747895
M. Wt: 288.76 g/mol
InChI Key: YRKSFESTGKHXDR-UHFFFAOYSA-N
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Description

3-(6-(4-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring, a pyridine ring, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(4-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and chlorophenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(6-(4-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups.

Scientific Research Applications

3-(6-(4-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(6-(4-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes and biological activities. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with thiadiazole and pyridine rings, such as:

Uniqueness

3-(6-(4-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C13H9ClN4S

Molecular Weight

288.76 g/mol

IUPAC Name

3-[6-(4-chlorophenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H9ClN4S/c14-9-6-4-8(5-7-9)10-2-1-3-11(16-10)12-17-13(15)19-18-12/h1-7H,(H2,15,17,18)

InChI Key

YRKSFESTGKHXDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NSC(=N2)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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